molecular formula C24H24BrN3O3S B11535063 ethyl 6-bromo-2-({[3-cyano-4,6-dimethyl-5-(prop-2-en-1-yl)pyridin-2-yl]sulfanyl}methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate

ethyl 6-bromo-2-({[3-cyano-4,6-dimethyl-5-(prop-2-en-1-yl)pyridin-2-yl]sulfanyl}methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate

Cat. No.: B11535063
M. Wt: 514.4 g/mol
InChI Key: CQJMHLRTWWYFDN-UHFFFAOYSA-N
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Description

This complex compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:

    Ethyl: The ethyl group (C₂H₅) is attached to the indole ring.

    6-bromo: A bromine atom (Br) sits at the sixth position on the indole ring.

    2-({[3-cyano-4,6-dimethyl-5-(prop-2-en-1-yl)pyridin-2-yl]sulfanyl}methyl): This intricate part involves a pyridine ring with a cyano group (CN), methyl groups (CH₃), and a sulfur atom (S) linked to the indole core.

    5-hydroxy: A hydroxyl group (OH) is attached to the indole ring.

    1-methyl-1H-indole-3-carboxylate: The indole ring itself, with a carboxylate group (COO⁻) at position 3.

Preparation Methods

The synthesis of this compound likely involves several steps, including Suzuki–Miyaura cross-coupling reactions. Boron reagents play a crucial role in these processes . For industrial production, efficient and scalable methods are essential.

Chemical Reactions Analysis

    Suzuki–Miyaura Coupling: This reaction connects different fragments using palladium as a catalyst.

    Other Reactions: Further investigations would reveal its behavior in oxidation, reduction, and substitution reactions.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate due to the indole scaffold’s biological activity.

    Chemistry: Explore its reactivity in various transformations.

    Industry: Consider applications in materials science or fine chemicals.

Mechanism of Action

    Targets: Identify molecular targets (enzymes, receptors) affected by this compound.

    Pathways: Understand the cellular pathways influenced by its interactions.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart.

    Similar Compounds: List related molecules for context.

Properties

Molecular Formula

C24H24BrN3O3S

Molecular Weight

514.4 g/mol

IUPAC Name

ethyl 6-bromo-2-[(3-cyano-4,6-dimethyl-5-prop-2-enylpyridin-2-yl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate

InChI

InChI=1S/C24H24BrN3O3S/c1-6-8-15-13(3)17(11-26)23(27-14(15)4)32-12-20-22(24(30)31-7-2)16-9-21(29)18(25)10-19(16)28(20)5/h6,9-10,29H,1,7-8,12H2,2-5H3

InChI Key

CQJMHLRTWWYFDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=C(C(=C(C(=N3)C)CC=C)C)C#N

Origin of Product

United States

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